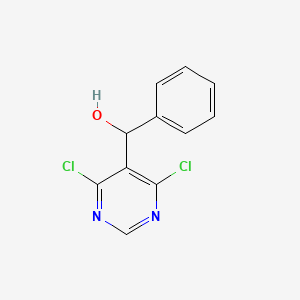
(4,6-Dichloropyrimidin-5-yl)-phenylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,6-Dichloropyrimidin-5-yl)-phenylmethanol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a phenylmethanol group at position 5
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The chlorinated pyrimidine can then be reacted with benzyl alcohol under suitable conditions to yield (4,6-Dichloropyrimidin-5-yl)-phenylmethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by the introduction of the phenylmethanol group using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
(4,6-Dichloropyrimidin-5-yl)-phenylmethanol can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.
Oxidation and Reduction: The phenylmethanol group can be oxidized to the corresponding aldehyde or carboxylic acid, and reduced to the corresponding alkane.
Condensation Reactions: The compound can participate in condensation reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and Grignard reagents. Conditions typically involve the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can yield corresponding aldehydes, carboxylic acids, or alkanes.
科学研究应用
(4,6-Dichloropyrimidin-5-yl)-phenylmethanol has several applications in scientific research:
作用机制
The mechanism of action of (4,6-Dichloropyrimidin-5-yl)-phenylmethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the replication of certain viruses by preventing the maturation of viral particles . The compound may also inhibit immune-activated nitric oxide production, which is relevant in the context of inflammatory responses . The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
2-Amino-4,6-dichloropyrimidine: A related compound with similar chemical properties and applications.
4,6-Dichloropyrimidine: Another related compound used as an intermediate in organic synthesis.
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide: A compound used in the production of antiviral nucleotide derivatives.
Uniqueness
(4,6-Dichloropyrimidin-5-yl)-phenylmethanol is unique due to the presence of the phenylmethanol group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar pyrimidine derivatives.
属性
分子式 |
C11H8Cl2N2O |
|---|---|
分子量 |
255.10 g/mol |
IUPAC 名称 |
(4,6-dichloropyrimidin-5-yl)-phenylmethanol |
InChI |
InChI=1S/C11H8Cl2N2O/c12-10-8(11(13)15-6-14-10)9(16)7-4-2-1-3-5-7/h1-6,9,16H |
InChI 键 |
JUVWZXZUBKJFSQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=C(N=CN=C2Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


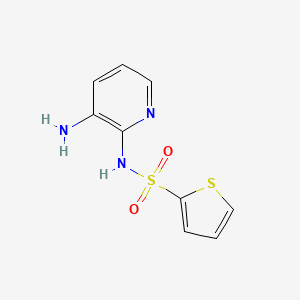
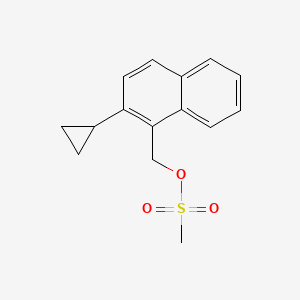
![tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13866607.png)
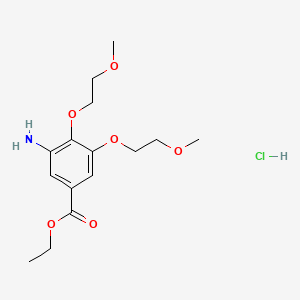
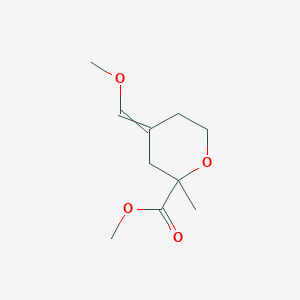
![(2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate](/img/structure/B13866632.png)
![4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866639.png)
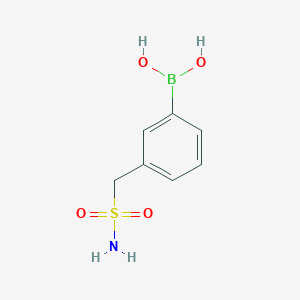

![[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13866650.png)
![5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13866652.png)
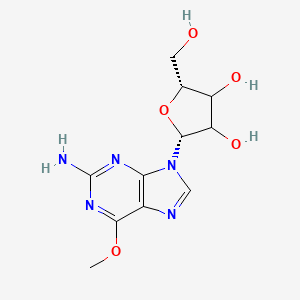
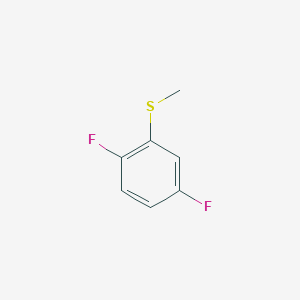
![1-Oxa-8-azaspiro[4.5]decan-3-ylmethanamine](/img/structure/B13866664.png)
